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Compound of Interest

Compound Name: 2-Butoxy-5-methylpyridin-3-amine

Cat. No.: B13543320

Get Quote

Executive Summary
In medicinal chemistry, the choice between a methoxy and a butoxy substituent at the ortho-

position of a 3-aminopyridine scaffold is rarely about intrinsic reactivity alone; it is a strategic

decision driving Structure-Activity Relationship (SAR) optimization.

2-Methoxy-5-methylpyridin-3-amine: The "Standard."[1][2] It offers a balance of moderate

lipophilicity, high metabolic stability, and minimal steric hindrance during coupling reactions. It

is the preferred starting point for fragment-based drug discovery (FBDD).

2-Butoxy-5-methylpyridin-3-amine: The "Lipophilic Tuner." Used to increase logP, fill

hydrophobic pockets in the target protein, or alter blood-brain barrier (BBB) permeability.

However, the n-butyl chain introduces significant steric bulk adjacent to the amine, retarding

coupling rates with hindered electrophiles.

Part 1: Physicochemical & Structural Analysis
The following table contrasts the key properties that influence both chemical reactivity and

biological performance.
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Property
2-Methoxy-5-
methylpyridin-3-
amine

2-Butoxy-5-
methylpyridin-3-
amine

Impact on
Reactivity/SAR

CAS Number 179677-17-9 1529165-65-8 Identification

Molecular Weight 138.17 g/mol 180.25 g/mol

Butoxy adds mass

without changing H-

bond count.

cLogP (Est.) ~1.1 - 1.3 ~2.6 - 2.9

Critical: Butoxy analog

is significantly more

lipophilic.

Steric Bulk (A-Value) Low (Methoxy) High (n-Butoxy)

Butoxy chain can

rotate, shielding the

C3-amine.

Electronic Effect
+M (Resonance

Donor)

+M (Resonance

Donor)

Similar electronic

activation of the

pyridine ring.

Solubility
Moderate (Alcohol,

DCM, Water)

High (DCM, Toluene),

Low (Water)

Butoxy requires non-

polar solvents for

efficient coupling.

Part 2: Reactivity Profile & Mechanistic Insights
1. Nucleophilicity of the C3-Amine
Both molecules possess a C3-amino group activated by the electron-donating methyl (C5) and

alkoxy (C2) groups. However, the steric environment differs:

Methoxy Analog: The methyl group of the methoxy substituent is small and directed away

from the amine in the lowest energy conformer to minimize dipole repulsion. The amine is

accessible for nucleophilic attack.

Butoxy Analog: The flexible n-butyl chain creates a "sweeping" steric volume. While the

electronic activation is identical, the kinetic rate of acylation (e.g., amide coupling) is often
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slower for the butoxy analog, particularly if the incoming acid chloride or carboxylic acid is

also sterically hindered.

2. Lithiation & Directed ortho-Metalation (DoM)
If your workflow involves functionalizing the C4 position:

2-Methoxy: The methoxy group is a strong ortho-director. Lithiation with n-BuLi typically

occurs at C4 (between the alkoxy and methyl groups) or C6.

2-Butoxy: The large butoxy group can disrupt coordination to the lithium species, potentially

altering regioselectivity or requiring lower temperatures (-78 °C vs -40 °C) to prevent

decomposition via ether cleavage.

3. Pd-Catalyzed Couplings (Buchwald-Hartwig)
When using these amines as nucleophiles in Buchwald-Hartwig aminations:

Catalyst Choice: The 2-butoxy analog may require smaller phosphine ligands (e.g.,

BrettPhos rather than tBuXPhos) to accommodate the steric bulk of the ortho-alkoxy group.

Rate: Expect 2-methoxy to react 2-5x faster under identical conditions.

Part 3: Experimental Protocols
Protocol A: General Amide Coupling (HATU Method)
Use this protocol for coupling the aminopyridine to a carboxylic acid (R-COOH).

Reagents:

Amine (1.0 equiv)

Carboxylic Acid (1.1 equiv)

HATU (1.2 equiv)

DIPEA (3.0 equiv)

Solvent: DMF or DMF/DCM (1:1)
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Step-by-Step Methodology:

Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) in dry DMF (0.2 M concentration).

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature

(RT) for 15 minutes. Note: The solution should turn slightly yellow.

Addition: Add the Aminopyridine (1.0 equiv) in one portion.

Critical Step for Butoxy Analog: If using 2-butoxy-5-methylpyridin-3-amine, heat the

reaction to 50-60 °C to overcome the steric barrier of the ortho-butoxy group. The methoxy

analog typically reacts fully at RT.

Monitoring: Monitor via LC-MS. The methoxy analog usually completes in 2-4 hours; the

butoxy analog may require 6-12 hours.

Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), sat. NaHCO3, and Brine.

[3] Dry over Na2SO4.

Protocol B: Synthesis of the Precursor (SNAr)
If the specific amine is unavailable, synthesize it from the 2-chloro derivative.

Reaction: 2-Chloro-5-methyl-3-nitropyridine + NaOR

2-Alkoxy-5-methyl-3-nitropyridine

(Reduction)

Product.

Alkoxylation:

Dissolve 2-chloro-5-methyl-3-nitropyridine in the corresponding alcohol (MeOH or n-

BuOH).

Add NaH (1.1 equiv) slowly at 0 °C.

Heat to reflux (MeOH: 65 °C, BuOH: 100 °C) for 2 hours.
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Observation: The butoxy reaction is slower; ensure rigorous anhydrous conditions to

prevent hydrolysis to the pyridone.

Reduction:

Hydrogenation (H2, Pd/C) or Fe/NH4Cl reduction yields the final amine.

Part 4: Visualization & Decision Logic
Figure 1: Reactivity & Steric Pathway Analysis
The following diagram illustrates the mechanistic difference in amide coupling, highlighting the

steric clash present in the butoxy analog.
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Add Electrophile Product Formed
(Slow: 6-12h / Heat)

High Barrier
(Requires Heat)

Click to download full resolution via product page

Caption: Comparative reaction coordinate visualization showing the increased activation

energy barrier for the 2-butoxy analog due to steric hindrance at the ortho-position.

Figure 2: SAR Decision Tree
Use this logic flow to select the appropriate intermediate for your drug discovery campaign.
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Caption: Strategic decision matrix for selecting between Methoxy and Butoxy analogs based on

medicinal chemistry requirements (LogP, Metabolic Stability, and Binding Site).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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